molecular formula C17H32ClNO2 B6507953 1-(adamantan-1-yloxy)-3-[(butan-2-yl)amino]propan-2-ol hydrochloride CAS No. 1216487-20-5

1-(adamantan-1-yloxy)-3-[(butan-2-yl)amino]propan-2-ol hydrochloride

Cat. No.: B6507953
CAS No.: 1216487-20-5
M. Wt: 317.9 g/mol
InChI Key: GMVRNTOMSIUJGG-UHFFFAOYSA-N
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Description

1-(Adamantan-1-yloxy)-3-[(butan-2-yl)amino]propan-2-ol hydrochloride is a synthetic organic compound characterized by a propan-2-ol backbone substituted with an adamantane-derived ether group (adamantan-1-yloxy) and a secondary amine (butan-2-ylamino) moiety, forming a hydrochloride salt. Its molecular formula is C₁₇H₃₀ClNO₂, with a molecular weight of 315.88 g/mol. This compound is listed under multiple synonyms, including {3-(adamantan-1-yl)methoxy-2-hydroxypropyl}(butan-2-yl)amine hydrochloride and 1-((3r,5r,7r)-adamantan-1-ylmethoxy)-3-(sec-butylamino)propan-2-ol hydrochloride .

Properties

IUPAC Name

1-(1-adamantyloxy)-3-(butan-2-ylamino)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31NO2.ClH/c1-3-12(2)18-10-16(19)11-20-17-7-13-4-14(8-17)6-15(5-13)9-17;/h12-16,18-19H,3-11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVRNTOMSIUJGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC(COC12CC3CC(C1)CC(C3)C2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

1-(Adamantan-1-yloxy)-3-[bis(2-methylpropyl)amino]propan-2-ol hydrochloride

  • Molecular Formula: C₂₁H₄₀ClNO₂
  • Molecular Weight : 374.00 g/mol
  • Key Difference: The butan-2-ylamino group is replaced with a bis(2-methylpropyl)amino (diisobutylamino) substituent. This modification increases steric bulk and lipophilicity (logP ~4.2 vs.
  • Applications : Used in preclinical studies for neurological disorders due to enhanced membrane permeability .

1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(cyclopentylamino)propan-2-ol hydrochloride

  • Key Difference: The butan-2-ylamino group is substituted with a cyclopentylamino moiety.
  • Impact: Cyclopentyl’s cyclic structure introduces conformational rigidity, which may reduce metabolic degradation but limit solubility in aqueous media. No pharmacokinetic data is available for direct comparison .

Adamantane-Containing Propanol Derivatives

3-(Adamantan-1-yl)-3-aminopropan-1-ol Hydrochloride

  • Molecular Formula: C₁₃H₂₃NO·HCl
  • Molecular Weight : 245.78 g/mol
  • Key Difference: The adamantane group is directly attached to the propanol backbone via a carbon-carbon bond, eliminating the ether linkage. This reduces steric hindrance but may compromise stability under acidic conditions .
  • Solubility: Soluble in chloroform and methanol but poorly in water, contrasting with the target compound’s moderate aqueous solubility (due to the hydrochloride salt) .

2-(Adamantan-1-yl)-1,3-bis(4-methylphenyl)propan-2-ol

  • Key Difference : A tertiary alcohol with adamantane and two 4-methylphenyl groups.
  • Structural Insight: Lacks the amino substituent entirely, rendering it pharmacologically inert in adrenergic or dopaminergic pathways. Primarily used in crystallography studies .

Pharmacological Analogs (Beta-Blocker Derivatives)

Nadolol Impurity F (EP) as Hydrochloride

  • Structure: (2RS)-1-[(1,1-Dimethylethyl)amino]-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride.
  • This impurity exhibits reduced β1-adrenergic receptor affinity compared to nadolol but shares structural similarities with the target compound’s propanol-amine scaffold .

1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride

  • Molecular Formula : C₂₄H₃₇Cl₂N₂O₂
  • Key Feature: Incorporates a phenoxy-adamantane group and a piperazine ring.
  • Pharmacological Profile: The piperazine moiety enhances water solubility and introduces basicity (pKa ~8.5), contrasting with the target compound’s sec-butylamino group (pKa ~9.2). Likely targets serotonin or histamine receptors .

Research Findings and Limitations

  • Gaps in Data : Comparative pharmacokinetic studies (e.g., bioavailability, half-life) are absent for most analogs, limiting mechanistic conclusions .

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